

# N1-Methylpseudouridine function in tRNA and rRNA

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An In-depth Technical Guide on the Function of N1-Methylpseudouridine in tRNA and rRNA

## Abstract

N1-methylpseudouridine (m1 $\Psi$ ) is a post-transcriptional RNA modification found naturally in transfer RNA (tRNA) and ribosomal RNA (rRNA) across different domains of life, particularly in archaea.[1][2] As a hypermodified analog of uridine, m1 $\Psi$  plays a critical role in fine-tuning the structure and function of these non-coding RNAs. In tRNA, it contributes to structural stability, particularly within the T-arm, ensuring proper folding and function during translation.[2][3] In rRNA, its presence is implicated in maintaining the structural integrity of the ribosome. Functionally, m1 $\Psi$  modulates the dynamics of translation by influencing codon-anticodon interactions and ribosomal fidelity. While it generally preserves the accuracy of cognate tRNA selection, it can alter the selection of near-cognate tRNAs and potentially induce ribosomal frameshifting in a sequence-dependent manner.[4][5][6] The unique biophysical properties conferred by m1 $\Psi$ , such as enhanced base stacking and duplex stability, underpin these functions.[7] Understanding the native roles of m1 $\Psi$  in tRNA and rRNA provides critical insights into its successful application in synthetic mRNA therapeutics, where it enhances translation efficiency and evades innate immune responses.[6][8][9]

## Introduction

The landscape of RNA biology is intricately decorated with over 150 distinct chemical modifications that expand the functional capacity of RNA beyond its primary sequence.[4][10] These modifications, collectively known as the "epitranscriptome," are crucial for cellular

processes like splicing and translation.[10][11] Among the most common is pseudouridine ( $\Psi$ ), an isomer of uridine, which is formed by a C-C glycosidic bond instead of the usual N-C bond.[12] Pseudouridylation is known to enhance the structural stability of RNA.[1][13]

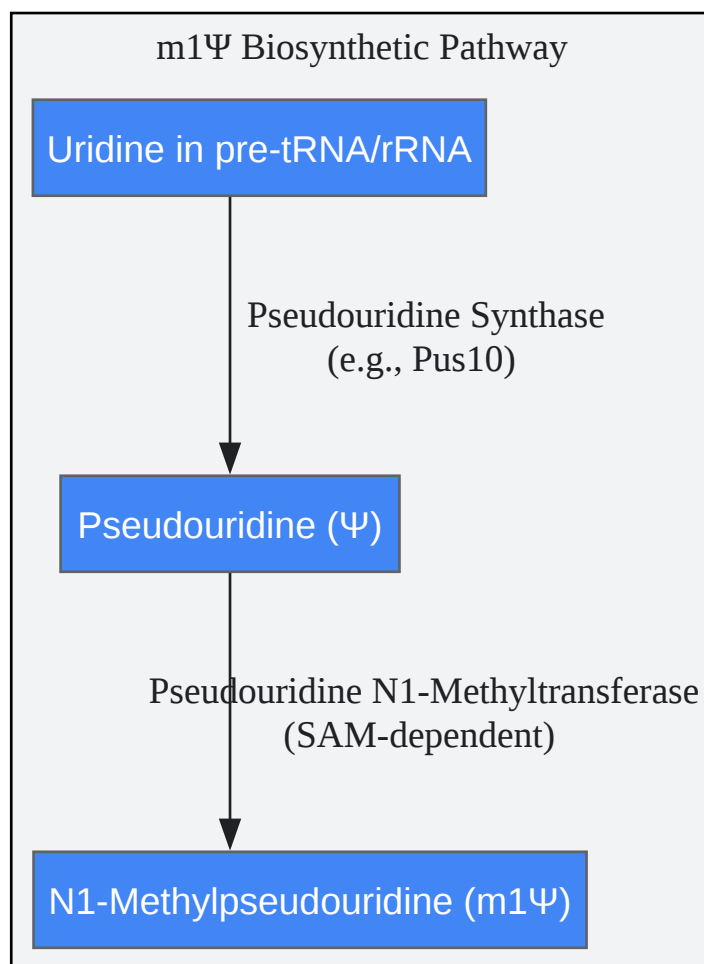
N1-methylpseudouridine ( $m1\Psi$ ) is a further modification of pseudouridine, first identified in archaeal tRNA.[2][14] It features a methyl group at the N1 position of the uracil base.[1] This addition imparts unique chemical and structural properties that distinguish it from both uridine and pseudouridine. While its role in synthetic mRNA for vaccines and therapeutics has been extensively highlighted for increasing protein expression and reducing immunogenicity, its fundamental functions are rooted in its natural occurrence within the translational machinery—tRNA and rRNA.[15][16][17][18] This guide provides a detailed examination of the biosynthesis, occurrence, and functional significance of  $m1\Psi$  in these core components of protein synthesis.

## Biosynthesis and Occurrence of $m1\Psi$

N1-methylpseudouridine is found in the tRNAs and rRNAs of archaea and eukaryotes.[1] Its biosynthesis is a two-step enzymatic process that occurs post-transcriptionally.

- **Pseudouridylation:** The first step is the isomerization of a specific uridine (U) residue to pseudouridine ( $\Psi$ ). This reaction is catalyzed by a class of enzymes known as pseudouridine synthases (PUS). In archaea, the enzyme Pus10 is responsible for converting U54 in the T-arm of tRNA to  $\Psi$ 54.[1][3]
- **N1-Methylation:** The second step is the S-adenosyl-L-methionine (SAM)-dependent methylation of the N1 position of the newly formed pseudouridine. This reaction is carried out by a specific pseudouridine N1-methyltransferase.[2][3] In archaea, proteins from the COG1901 family (also containing a DUF358 domain) have been identified as the enzymes responsible for this modification at position 54 of tRNA.[2][3]

The most well-characterized location of  $m1\Psi$  is at position 54 in the T-loop of most archaeal tRNAs, where it is isosteric to the ribothymidine (rT) found in bacteria and eukaryotes.[2][3] It has also been identified in 18S rRNA in humans and archaea.[1]



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Diagram 1: Biosynthetic pathway of N1-methylpseudouridine (m1Ψ).

## Function of m1Ψ in tRNA

### Structural Impact

Modifications in tRNA are essential for maintaining its L-shaped tertiary structure, stability, and accurate decoding function.[19][20] The presence of m1Ψ at position 54 in the T-arm of archaeal tRNAs is crucial for thermal stability, a key requirement for organisms living in extreme environments.

- **Enhanced Duplex Stability:** The m1Ψ modification has a greater stabilizing effect on RNA duplexes than either uridine or pseudouridine.[7] Molecular dynamics studies indicate that the N1-methyl group enhances base stacking interactions with neighboring bases, creating a

more rigid and ordered local structure.<sup>[1][7]</sup> This increased stacking is a primary contributor to the overall stability of the RNA.<sup>[1]</sup>

- **Structural Rigidity:** Like pseudouridine, m1Ψ can form an additional hydrogen bond with a water molecule that bridges to the phosphate backbone, which stiffens the local RNA structure.<sup>[13]</sup> This rigidity is thought to be critical for the proper folding and function of the T-loop, which interacts with the D-loop to stabilize the tRNA's tertiary structure.

## Role in Translation

The primary role of tRNA is to deliver the correct amino acid to the ribosome as specified by the mRNA codon. The accuracy of this process, known as decoding, is paramount.

- **Cognate Codon Recognition:** Studies using reconstituted in vitro translation systems have shown that the presence of m1Ψ does not significantly alter the rate or accuracy of peptide-bond formation for cognate codons.<sup>[4][6][21]</sup> This suggests that m1Ψ maintains the fundamental decoding function, ensuring that the correct amino acid is incorporated efficiently.
- **Near-Cognate tRNA Selection:** The impact of m1Ψ on translational fidelity is more nuanced when considering near-cognate tRNAs (tRNAs whose anticodons are a single-base mismatch to the codon). Research has demonstrated that m1Ψ can either increase or decrease the rate of misincorporation of amino acids depending on the specific codon, its position within the codon (1st, 2nd, or 3rd base), and the identity of the near-cognate tRNA.<sup>[4][21][10][22]</sup> This context-dependent effect suggests that m1Ψ can fine-tune translational accuracy, potentially as part of a cellular stress response.<sup>[22]</sup>
- **Ribosomal Frameshifting:** Some recent evidence indicates that complete substitution of uridine with m1Ψ in an mRNA sequence can promote low levels of +1 ribosomal frameshifting.<sup>[5][21][11]</sup> This phenomenon, where the ribosome shifts its reading frame by one nucleotide, can produce alternative, off-target proteins. This effect is likely linked to subtle changes in the speed of translation and the interaction between the modified mRNA and the ribosome.<sup>[21]</sup>

## Function of m1Ψ in rRNA

Ribosomal RNA is the catalytic core of the ribosome and is also heavily modified. While the function of m1Ψ in rRNA is less studied than in tRNA or synthetic mRNA, its presence in the small ribosomal subunit (18S rRNA in eukaryotes) points to important structural and functional roles.<sup>[1]</sup>

## Ribosome Structure and Stability

The ribosome is a massive ribonucleoprotein complex that must maintain a precise three-dimensional structure for its function. The stabilizing properties of m1Ψ observed in tRNA are likely conserved in rRNA. By enhancing base stacking and local rigidity, m1Ψ contributes to the correct folding and assembly of the ribosome, ensuring the structural integrity of key regions like the decoding center.

## Modulation of Ribosome Function

The decoding of mRNA occurs within the A-site of the small ribosomal subunit. Modifications in this region can directly impact the fidelity of protein synthesis.

- **Fidelity Control:** The presence of m1Ψ within the decoding center could directly influence the interaction between the mRNA codon and the tRNA anticodon. Its ability to alter the energetics of base pairing in a context-dependent manner could serve as a mechanism to modulate the speed and accuracy of translation.<sup>[4]</sup><sup>[10]</sup>
- **Interaction with Translation Factors:** rRNA modifications can also affect the binding of various translation factors, such as initiation, elongation, and release factors. While not directly demonstrated for m1Ψ in natural rRNA, its ability to alter local conformation makes it a plausible candidate for modulating these critical interactions.

Diagram 2: m1Ψ in an mRNA codon interacting with a tRNA anticodon at the ribosomal A-site.

## Quantitative Data Summary

The functional effects of m1Ψ have been quantified in various experimental systems. The following tables summarize key findings.

Table 1: Impact of m1Ψ on Translation Fidelity and Efficiency

Experimental System	Observation	Quantitative Effect	Reference(s)
E. coli in vitro translation	Cognate Phe addition on UUm1Ψ codon	~2-fold increase in rate constant vs. UUU	[4]
E. coli in vitro translation	Miscoding on m1ΨUU codon	Increased levels of miscoded Met-Ile (MI) and Met-Val (MV) peptides relative to UUU	[4][21][22]
HEK293T cells	Protein expression from m1Ψ-modified mRNA	>10-fold increase in protein production relative to Ψ-modified mRNA	[6]
A549 cells	EGFP expression from mRNA with varying m1Ψ ratios	5% m1Ψ modification showed the highest protein expression; higher ratios (50-100%) showed decreased expression compared to unmodified mRNA	[23]

| In vivo (mice) | T-cell response to frameshifted peptides | Vaccinated mice showed significant T-cell responses to +1 frameshift spike peptides from BNT162b2 (m1Ψ vaccine) |[5] |

Table 2: Biophysical and Biochemical Properties of m1Ψ-containing RNA

Property Measured	System	Quantitative Finding	Reference(s)
Binding Affinity (EMSA)	m1Ψ-dsRNA binding to Prkra protein	Significantly lower binding affinity compared to unmodified dsRNA (higher dissociation constant)	[24]
T7 RNA Polymerase Incorporation	In vitro transcription with competing NTPs	m1ΨTP incorporation yield varies from 15% to 70% depending on sequence context when competed with UTP	[14][25]

| SP6 RNA Polymerase Incorporation | In vitro transcription with competing NTPs | m1ΨTP incorporation yield shows a smaller range of 15% to 30% across sequence contexts [[25] |

## Key Experimental Methodologies

### In Vitro Transcription (IVT) for Generating m1Ψ-RNA

This is the foundational method for producing RNA containing m1Ψ for experimental use or therapeutic applications.[1]

- Objective: To synthesize RNA transcripts where all or a fraction of uridine residues are replaced by N1-methylpseudouridine.
- Protocol:
  - Template Preparation: A linear DNA template is prepared, containing a promoter for a specific RNA polymerase (e.g., T7, SP6) followed by the sequence of interest.
  - Reaction Mix: The DNA template is incubated in a reaction buffer containing:

- Recombinant RNA Polymerase (e.g., T7 RNA polymerase).
- Ribonucleotide triphosphates (NTPs): ATP, GTP, CTP, and N1-methylpseudouridine triphosphate (m1ΨTP). Uridine triphosphate (UTP) is either completely replaced by m1ΨTP for 100% substitution or mixed at a specific ratio for partial incorporation.[23]
- An RNase inhibitor to prevent degradation of the synthesized RNA.
- Magnesium chloride (MgCl<sub>2</sub>), which is a critical cofactor for the polymerase.
- Incubation: The reaction is incubated at 37°C for 2-4 hours. T7 polymerase is highly processive and can synthesize long RNA transcripts.[1][16]
- Template Removal & Purification: The DNA template is removed by DNase treatment. The synthesized RNA is then purified, typically using lithium chloride precipitation or column-based methods, to remove enzymes, unincorporated NTPs, and salts.
- Quality Control: The integrity and concentration of the m1Ψ-RNA are verified using gel electrophoresis and spectrophotometry.

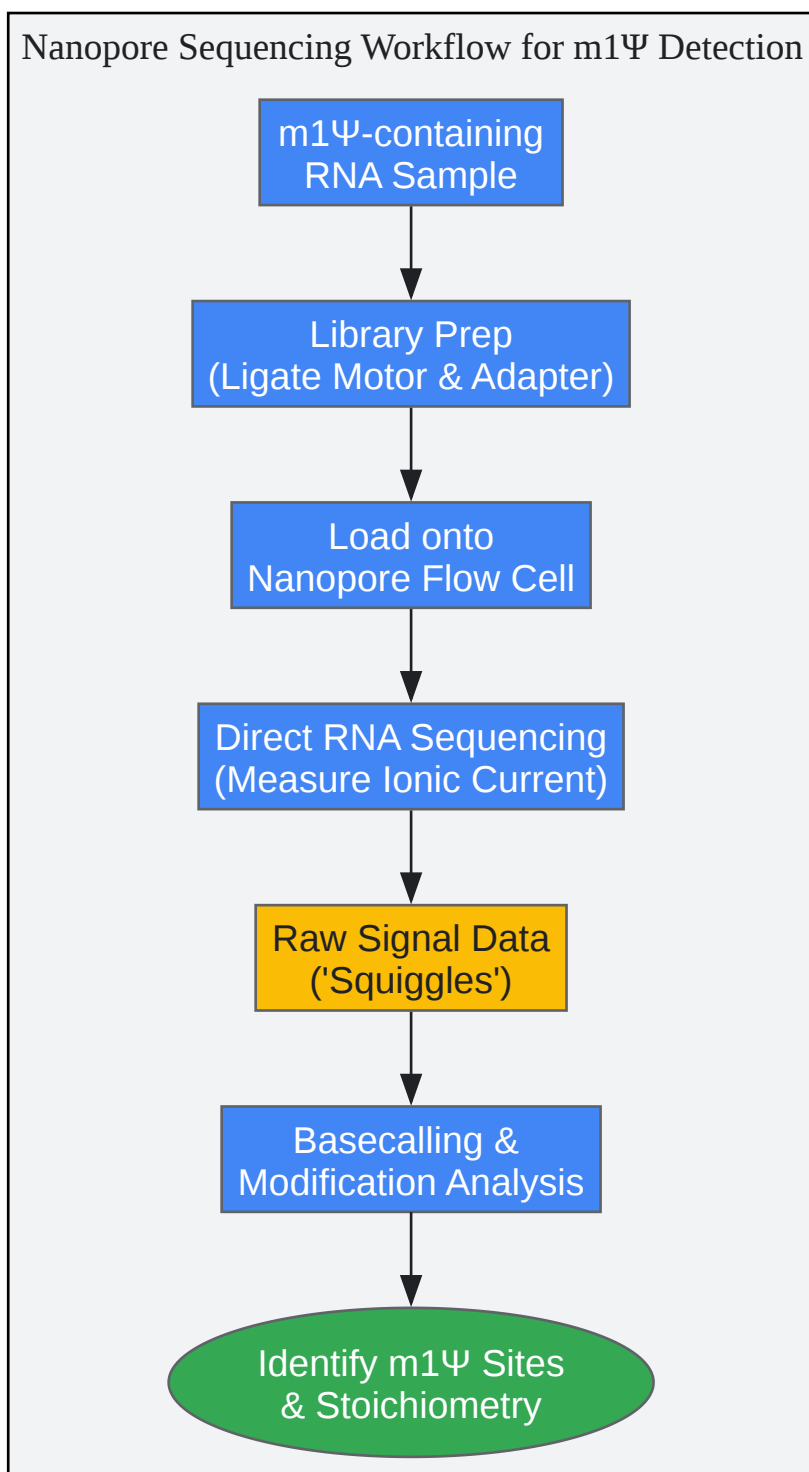
## Nanopore Direct RNA Sequencing for m1Ψ Detection

Nanopore sequencing allows for the direct analysis of native RNA molecules, enabling the detection of modifications without conversion to cDNA.[14][25][26]

- Objective: To identify the location of m1Ψ modifications within an RNA sequence and quantify their stoichiometry.
- Protocol:
  - Library Preparation: A motor protein and sequencing adapter are ligated to the 3' end of the RNA molecules.
  - Sequencing: The prepared RNA library is loaded onto a nanopore flow cell. An ionic current is passed through the nanopores.
  - Translocation: The motor protein guides the RNA strand, nucleotide by nucleotide, through the nanopore.



- **Signal Detection:** As each nucleotide (or k-mer) passes through the pore, it causes a characteristic disruption in the ionic current. This "squiggles" raw signal is recorded.
- **Basecalling and Analysis:** The raw signal is translated into a nucleotide sequence by basecalling algorithms. Because m<sup>1</sup>Ψ is structurally different from U, it produces a distinct electrical signal.[\[25\]](#)[\[26\]](#) Specialized computational models or analysis of basecalling errors (e.g., systematic U-to-C errors) can be used to identify the positions of m<sup>1</sup>Ψ with high confidence.[\[11\]](#)



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Diagram 3: Experimental workflow for m1Ψ detection using nanopore sequencing.

## Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to study RNA-protein interactions by observing changes in the migration of RNA through a non-denaturing gel.

- Objective: To determine if a protein binds to an m<sup>1</sup>Ψ-modified RNA and to estimate the binding affinity.[\[24\]](#)
- Protocol:
  - RNA Labeling: The m<sup>1</sup>Ψ-RNA of interest is labeled, typically with a radioactive isotope (e.g., <sup>32</sup>P) or a fluorescent tag.
  - Binding Reaction: The labeled RNA is incubated with varying concentrations of the purified protein of interest (e.g., Prkra) in a binding buffer. The buffer conditions (ions, pH) are optimized to facilitate the interaction.[\[24\]](#)
  - Native Gel Electrophoresis: The RNA-protein mixtures are loaded onto a non-denaturing polyacrylamide gel. Electrophoresis is carried out under conditions that preserve the RNA-protein complexes.
  - Detection: The positions of the labeled RNA are visualized by autoradiography or fluorescence imaging.
  - Analysis: Unbound RNA will migrate faster down the gel (further distance), while RNA bound to protein will migrate slower, causing a "shift" in the band's position. The fraction of bound RNA at different protein concentrations can be used to calculate the dissociation constant (K<sub>d</sub>), a measure of binding affinity.[\[24\]](#)

## Conclusion

N<sup>1</sup>-methylpseudouridine is more than just a strategic component for enhancing mRNA vaccines; it is a naturally occurring modification with fundamental roles in the structure and function of tRNA and rRNA. Its ability to increase thermal stability and structural rigidity is vital for the proper folding of these molecules, particularly in extremophilic archaea. Functionally, m<sup>1</sup>Ψ acts as a subtle modulator of translation, largely preserving the fidelity of cognate decoding while fine-tuning the selection of near-cognate tRNAs in a context-dependent manner. This delicate balance highlights a sophisticated layer of translational control mediated by RNA modifications. The insights gained from studying m<sup>1</sup>Ψ in its native context within the

ribosome are invaluable for researchers in RNA biology and professionals in drug development, providing a deeper understanding of the mechanisms that can be leveraged to design more effective and precise RNA-based therapeutics. Future research should focus on further elucidating the full range of m<sup>1</sup>Ψ's functions in eukaryotic rRNA and its potential interplay with other RNA modifications in regulating protein synthesis.

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